molecular formula C17H16FNOS B5030362 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

Cat. No. B5030362
M. Wt: 301.4 g/mol
InChI Key: VYKOSVCQOUYGMJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. FPEA is a small molecule that belongs to the acrylamide family and has a molecular weight of 329.4 g/mol. It has been synthesized using various methods and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood. However, it has been suggested that 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide may exert its biological activities by inhibiting various enzymes and signaling pathways. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to reduce the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been found to exhibit high potency in various biological assays, which makes it a promising candidate for further development. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One of the future directions is to investigate the potential of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide as a therapeutic agent for cancer and inflammatory diseases. Another future direction is to explore the structure-activity relationship (SAR) of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide to identify more potent analogs. Additionally, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in vivo.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is a promising chemical compound that has gained significant attention in scientific research due to its potential biological activities. It has been synthesized using various methods and has shown promising results in various biological assays. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Although the mechanism of action of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood, it has been suggested that 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide may exert its biological activities by inhibiting various enzymes and signaling pathways. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has several advantages and limitations for lab experiments, and there are several future directions for 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research.

Synthesis Methods

3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-fluorobenzaldehyde and 2-phenylthioethylamine with acryloyl chloride in the presence of a base such as triethylamine. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde and 2-phenylthioethylamine with acrylonitrile in the presence of a base such as potassium carbonate. The Suzuki-Miyaura coupling reaction involves the reaction of 4-fluorobenzeneboronic acid and 2-phenylthioethylamine with 2-acryloyl chloride in the presence of a palladium catalyst.

Scientific Research Applications

3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNOS/c18-15-9-6-14(7-10-15)8-11-17(20)19-12-13-21-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKOSVCQOUYGMJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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